molecular formula C19H16FNO B138573 (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol CAS No. 121660-11-5

(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol

Cat. No. B138573
Key on ui cas rn: 121660-11-5
M. Wt: 293.3 g/mol
InChI Key: FIZDBNPUFMDGFZ-UHFFFAOYSA-N
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Patent
US08487105B2

Procedure details

To 50 g of methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate added toluene (250 ml) and stirred for 15 minutes at 25° C. Cooled the reaction mixture to 0° C. Added 300 ml of DIBAL H (25% solution in toluene) to the reaction mixture slowly in 45 minutes at the same temperature. Stirred the reaction mixture for 1 hr at 0° C. Quenched the reaction mixture with HCl (110 ml) solution at 10° C. and stirred for 15 minutes. Raised the temperature to 25° C. and stirred for 30 minutes. Separated the both aqueous and organic layers. Extracted the aqueous layer with toluene (400 ml). Adjusted the pH of the reaction mixture with 10% sodium bicarbonate solution (200 ml). Washed the organic layer with saturated sodium chloride solution (200 ml). Distilled off the solvent completely to obtain a solid. Added cyclohexane (50 ml) to the solid and distilled it. To the residue added cyclohexane (150 ml) and stir for 30 minutes at 45° C. Cooled the reaction mixture to 25° C. and stirred for 1 hr. at the same temperature. Filtered the cake, washed with cyclohexane (50 ml) and then dried to get the title compound.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[C:13]([C:14](OC)=[O:15])=[C:12]([C:18]3[CH:23]=[CH:22][C:21]([F:24])=[CH:20][CH:19]=3)[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[N:5]=2)[CH2:3][CH2:2]1.CC(C[AlH]CC(C)C)C>C1(C)C=CC=CC=1>[CH:1]1([C:4]2[C:13]([CH2:14][OH:15])=[C:12]([C:18]3[CH:23]=[CH:22][C:21]([F:24])=[CH:20][CH:19]=3)[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[N:5]=2)[CH2:2][CH2:3]1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C1(CC1)C1=NC2=CC=CC=C2C(=C1C(=O)OC)C1=CC=C(C=C1)F
Name
Quantity
250 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
stirred for 15 minutes at 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cooled the reaction mixture to 0° C
STIRRING
Type
STIRRING
Details
Stirred the reaction mixture for 1 hr at 0° C
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Quenched the reaction mixture with HCl (110 ml) solution at 10° C.
STIRRING
Type
STIRRING
Details
stirred for 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
Raised the temperature to 25° C.
STIRRING
Type
STIRRING
Details
stirred for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
Separated the both aqueous and organic layers
EXTRACTION
Type
EXTRACTION
Details
Extracted the aqueous layer with toluene (400 ml)
WASH
Type
WASH
Details
Washed the organic layer with saturated sodium chloride solution (200 ml)
DISTILLATION
Type
DISTILLATION
Details
Distilled off the solvent completely
CUSTOM
Type
CUSTOM
Details
to obtain a solid
DISTILLATION
Type
DISTILLATION
Details
Added cyclohexane (50 ml) to the solid and distilled it
ADDITION
Type
ADDITION
Details
To the residue added cyclohexane (150 ml)
STIRRING
Type
STIRRING
Details
stir for 30 minutes at 45° C
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
Cooled the reaction mixture to 25° C.
STIRRING
Type
STIRRING
Details
stirred for 1 hr
Duration
1 h
FILTRATION
Type
FILTRATION
Details
Filtered the cake
WASH
Type
WASH
Details
washed with cyclohexane (50 ml)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C1(CC1)C1=NC2=CC=CC=C2C(=C1CO)C1=CC=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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